molecular formula C13H13F5O2 B4796444 4,4,5,5,5-Pentafluoropentyl 2-phenylacetate

4,4,5,5,5-Pentafluoropentyl 2-phenylacetate

Cat. No.: B4796444
M. Wt: 296.23 g/mol
InChI Key: KGBOQCGUFVUHBC-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl 2-phenylacetate is an organic compound with the molecular formula C13H13F5O2 It is characterized by the presence of a pentafluoropentyl group attached to a phenylacetate moiety

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O2/c14-12(15,13(16,17)18)7-4-8-20-11(19)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBOQCGUFVUHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl 2-phenylacetate typically involves the esterification of 4,4,5,5,5-Pentafluoropentanol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 2-phenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield 4,4,5,5,5-Pentafluoropentanol and phenylacetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 4,4,5,5,5-Pentafluoropentanol and phenylacetic acid.

    Reduction: 4,4,5,5,5-Pentafluoropentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl 2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The pentafluoropentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,5-Pentafluoropentanol: A precursor in the synthesis of 4,4,5,5,5-Pentafluoropentyl 2-phenylacetate, used in organic synthesis and pharmaceutical applications.

    Phenylacetic Acid: Another precursor, widely used in the synthesis of various esters and pharmaceutical compounds.

Uniqueness

This compound is unique due to the presence of both a highly fluorinated alkyl group and a phenylacetate moiety. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential bioactivity, making it valuable in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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4,4,5,5,5-Pentafluoropentyl 2-phenylacetate

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